molecular formula C17H21N B6335836 2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole CAS No. 1422518-52-2

2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole

Cat. No. B6335836
CAS RN: 1422518-52-2
M. Wt: 239.35 g/mol
InChI Key: ZTTSWSYZUUOHSN-UHFFFAOYSA-N
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Description

2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole (2-BHCP) is an organic compound that has recently received attention due to its unique structure and potential applications in scientific research. It is a bicyclic compound containing both an aromatic and a cycloalkane ring, and has been used in a variety of studies due to its interesting properties.

Scientific Research Applications

Synthesis and Characterization

  • Pyrroles like 2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole are used as scaffolds in constructing compound libraries for new drug discovery. Their synthesis is achieved through methods like [3 + 2] cycloaddition, demonstrating the potential of these scaffolds in generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Structural Studies

  • Structural determination of related pyrrole derivatives, which are candidates for antitumoral agents, has been achieved using techniques like synchrotron X-ray powder diffraction. These studies aid in understanding the molecular geometry and potential pharmaceutical applications (Silva et al., 2012).

Applications in Medicinal Chemistry

  • Pyrrole compounds are central in medicinal chemistry, particularly in the synthesis of pharmaceutically active compounds. Methods have been developed for direct synthesis of N-substituted pyrroles, highlighting their significance in pharmaceutical research (Yan & Barta, 2016).

Chemical Reactions and Synthesis Pathways

  • Various chemical reactions involving pyrrole derivatives, like the formation of different pyrrolic products and benzodiazepines, have been explored. These studies contribute to the understanding of the chemical behavior and potential applications of pyrroles in different fields (Abe et al., 1990).

Crystallography and Molecular Interactions

  • Pyrrole derivatives have been characterized using single-crystal X-ray diffraction to understand their molecular assembly and interactions, such as hydrogen bonding and C–H...π interactions. These studies are crucial in the design of new materials and pharmaceutical compounds (Silva et al., 2007).

properties

IUPAC Name

2-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-2-7-11-17-15(10-6-1)13-16(18-17)12-14-8-4-3-5-9-14/h3-5,8-9,13,18H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTSWSYZUUOHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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